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molecular formula C17H15NO3 B1671935 Indoprofen CAS No. 31842-01-0

Indoprofen

Cat. No. B1671935
M. Wt: 281.30 g/mol
InChI Key: RJMIEHBSYVWVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04278802

Procedure details

Acetic acid (2 ml), 8 mg of anhydrous copper sulfate and 120 mg of zinc powder were added to 148 mg of α-methylthio-α-[p-(1-oxo-2-isoindolinyl)phenyl]propionic acid, and the mixture was heated under reflux for 5 hours. Conc. hydrochloric acid was added to adjust the pH of the mixture to 1. Water (20 ml) and 20 ml of methylene chloride were added, and the insoluble matter was separated by filtration. The filtrate was extracted four times with 20 ml of methylene chloride. The organic layer was washed with 10 ml of water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 124 mg of α-[p-(1-oxo-2-isoindolinyl)phenyl]propionic acid as colorless crystals in a yield of 99.8%. Recrystallization of the resulting product from ethanol afforded crystals having a melting point of 205° to 208° C.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
α-methylthio-α-[p-(1-oxo-2-isoindolinyl)phenyl]propionic acid
Quantity
148 mg
Type
reactant
Reaction Step One
Quantity
8 mg
Type
catalyst
Reaction Step One
Name
Quantity
120 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)C.CS[C:7]([C:12]1[CH:17]=[CH:16][C:15]([N:18]2[CH2:26][C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[C:19]2=[O:27])=[CH:14][CH:13]=1)([CH3:11])[C:8]([OH:10])=[O:9].Cl.O>S([O-])([O-])(=O)=O.[Cu+2].[Zn].C(Cl)Cl>[O:27]=[C:19]1[C:20]2[C:25](=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH2:26][N:18]1[C:15]1[CH:16]=[CH:17][C:12]([CH:7]([CH3:11])[C:8]([OH:10])=[O:9])=[CH:13][CH:14]=1 |f:4.5|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
α-methylthio-α-[p-(1-oxo-2-isoindolinyl)phenyl]propionic acid
Quantity
148 mg
Type
reactant
Smiles
CSC(C(=O)O)(C)C1=CC=C(C=C1)N1C(C2=CC=CC=C2C1)=O
Name
Quantity
8 mg
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Name
Quantity
120 mg
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the insoluble matter was separated by filtration
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted four times with 20 ml of methylene chloride
WASH
Type
WASH
Details
The organic layer was washed with 10 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C1N(CC2=CC=CC=C12)C1=CC=C(C=C1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 124 mg
YIELD: PERCENTYIELD 99.8%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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